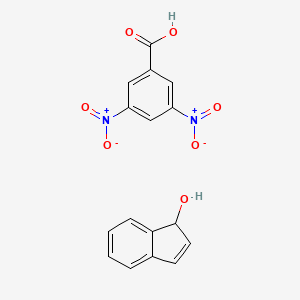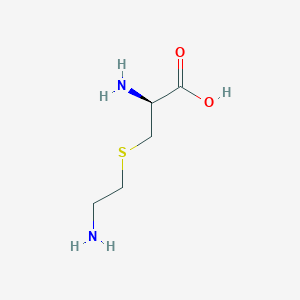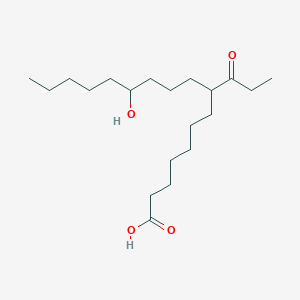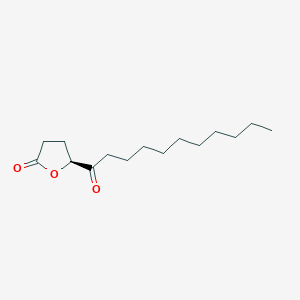![molecular formula C10H18O4S B14636752 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one CAS No. 55531-84-5](/img/structure/B14636752.png)
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of the sulfanyl group and the diethoxyethyl substituent makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one typically involves the reaction of oxolan-2-one with a suitable sulfanyl reagent. One common method is the nucleophilic substitution reaction where oxolan-2-one is treated with 2,2-diethoxyethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolan-2-one ring can be reduced to form the corresponding diol.
Substitution: The diethoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxolan-2-one ring may also interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one: The parent compound without the sulfanyl and diethoxyethyl substituents.
3-[(2,2-Diethoxyethyl)sulfanyl]butan-2-one: A similar compound with a butanone backbone instead of oxolane.
3-[(2,2-Diethoxyethyl)sulfanyl]propanoic acid: A compound with a propanoic acid backbone.
Uniqueness
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one is unique due to the combination of the oxolane ring and the sulfanyl group with the diethoxyethyl substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
55531-84-5 |
|---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
3-(2,2-diethoxyethylsulfanyl)oxolan-2-one |
InChI |
InChI=1S/C10H18O4S/c1-3-12-9(13-4-2)7-15-8-5-6-14-10(8)11/h8-9H,3-7H2,1-2H3 |
InChI Key |
ZQTYRVBFUNHKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC1CCOC1=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
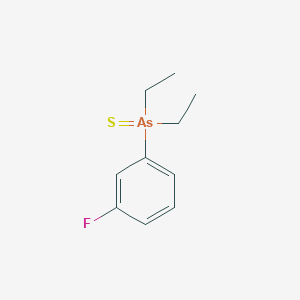
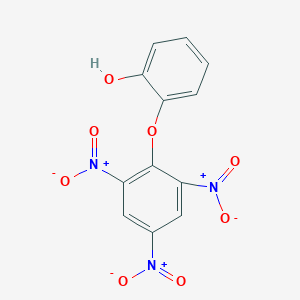
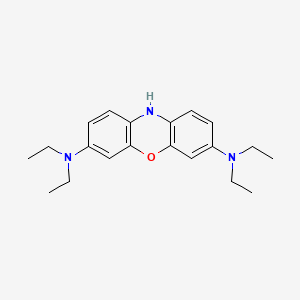

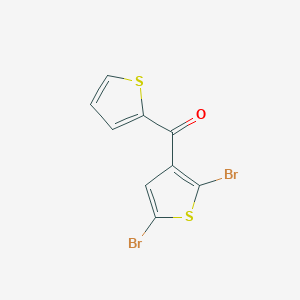
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
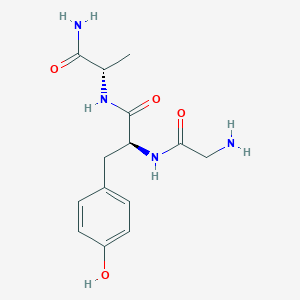
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
